molecular formula C18H17ClN2O3 B5250090 N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide

Cat. No.: B5250090
M. Wt: 344.8 g/mol
InChI Key: UXOIRHATCQGZTH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholine ring, a benzamide group, and a chlorine atom attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-nitroaniline with morpholine in the presence of a suitable catalyst to form the intermediate 3-chloro-4-(morpholine-4-carbonyl)aniline.

    Coupling Reaction: The intermediate is then coupled with benzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group in the intermediate can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.

    Coupling Reactions: Boronic acids or esters with palladium catalysts.

Major Products:

    Substitution Reactions: Products with various substituents replacing the chlorine atom.

    Reduction Reactions: Amino derivatives of the compound.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation and pain.

Comparison with Similar Compounds

  • N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide
  • N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-4-nitro-benzamide
  • N-(2-chloro-phenyl)-1-(morpholine-4-carbonyl)-vinyl)-benzamide

Comparison: N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide is unique due to the specific positioning of the chlorine atom and the morpholine ring, which can influence its binding affinity and specificity towards molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[3-chloro-4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-16-12-14(20-17(22)13-4-2-1-3-5-13)6-7-15(16)18(23)21-8-10-24-11-9-21/h1-7,12H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOIRHATCQGZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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